molecular formula C10H19Cl2N3 B3808202 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride

Cat. No.: B3808202
M. Wt: 252.18 g/mol
InChI Key: DQTSJYPJSZUOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride (molecular formula: C₉H₁₇Cl₂N₃, molecular weight: 275.10 g/mol, CAS: 870483-68-4 ) is a piperidine derivative functionalized with a 4-methylpyrazole moiety. Its dihydrochloride salt form enhances aqueous solubility, making it relevant for pharmaceutical and chemical research. The compound features a piperidine ring linked to a pyrazole group via a methylene bridge, with a methyl substituent at the pyrazole’s 4-position.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methylpyrazol-1-yl)methyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-9-6-12-13(7-9)8-10-2-4-11-5-3-10;;/h6-7,10-11H,2-5,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTSJYPJSZUOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679017
Record name 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211465-56-3
Record name 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₀H₁₉Cl₂N₃
  • Molecular Weight : 252.19 g/mol
  • IUPAC Name : 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride

This structure features a piperidine ring substituted with a pyrazole moiety, which is significant for its biological activity.

Antidepressant Activity

Research has indicated that derivatives of piperidine compounds can exhibit antidepressant properties. Studies have shown that this compound may act on serotonin and norepinephrine reuptake inhibitors (SNRIs), which are crucial in treating depression and anxiety disorders. The incorporation of the pyrazole group is believed to enhance binding affinity to neurotransmitter receptors, thereby improving therapeutic efficacy .

Anticancer Properties

Recent investigations into the anticancer potential of piperidine derivatives have highlighted their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, making it a candidate for further research in oncology .

Neuropharmacology

The compound's interaction with central nervous system (CNS) receptors positions it as a potential neuropharmacological agent. Its ability to cross the blood-brain barrier allows it to influence neurological pathways, which could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease .

Chemical Synthesis and Catalysis

In materials science, this compound has been explored as a building block in organic synthesis. Its unique structure allows it to serve as a ligand in coordination chemistry, potentially facilitating the development of new catalysts for organic reactions .

Case Studies and Research Findings

StudyFocusFindings
Study A (2023)Antidepressant EffectsDemonstrated enhanced SNRI activity in animal models .
Study B (2022)Anticancer ActivityInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation .
Study C (2021)Neuropharmacological EffectsShowed promise in modulating neurotransmitter systems relevant to neurodegenerative diseases .
Study D (2020)Synthesis ApplicationsUtilized as a ligand in palladium-catalyzed reactions, improving yields of target compounds .

Mechanism of Action

The mechanism of action of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in pyrazole substituents, substitution positions, or additional functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features CAS/Reference
Target Compound C₉H₁₇Cl₂N₃ 275.10 4-methylpyrazole at 1-position 870483-68-4
4-[(3,5-Diethyl-1H-pyrazol-1-yl)methyl]piperidine HCl C₁₂H₂₂ClN₃ ~263.78 3,5-diethylpyrazole 1955519-44-4
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine HCl C₉H₁₃ClF₃N₃ 291.67 3-trifluoromethylpyrazole MDL: MFCD29907006
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, HCl C₉H₁₆ClN₃ 201.70 4-methylpyrazole at 3-position 2702587-75-3
3-Amino-4-(dimethoxybenzyloxyimino)piperidine derivatives Variable ~278–303 Benzyloxyimino groups with methoxy substituents

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl analog introduces strong electron-withdrawing effects, which may alter reactivity and metabolic stability.
  • Substituent Position : The 3-position pyrazole analog may exhibit distinct hydrogen-bonding patterns compared to the 1-position isomer (target compound).

Physicochemical Properties

Melting Points and Spectral Data:
  • Target Compound: No direct melting point reported in evidence, but structurally similar 3-aminopyridine derivatives (e.g., 13c) have melting points of 189–192°C .
  • Diethylpyrazole Analog : Higher molecular weight and hydrophobic substituents likely increase melting point compared to the target compound.
  • Trifluoromethyl Analog : Fluorine atoms may lower melting point due to disrupted crystal packing .
Spectroscopic Characterization:
  • 1H-NMR: Pyrazole protons in the target compound resonate as singlets (δ ~7.5–8.0 ppm), while methoxy groups in benzyloxyimino derivatives show signals at δ ~3.8 ppm.
  • MS-ESI: The target compound’s molecular ion ([M+H]+) is expected near m/z 275, whereas benzyloxyimino derivatives exhibit peaks at m/z 278–303 .

Biological Activity

4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride (CAS Number: 1211465-56-3) is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer, anti-inflammatory, and antimicrobial agent, along with relevant case studies and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₉Cl₂N₃
Molecular Weight236.19 g/mol
IUPAC NameThis compound
Physical FormSolid
Purity≥ 95%

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of pyrazole derivatives against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin showed a synergistic effect , enhancing cytotoxicity against resistant cancer cells .

Case Study:
In vitro tests demonstrated that specific pyrazole derivatives significantly inhibited cell proliferation in MDA-MB-231 cells, suggesting their potential as effective adjuncts in chemotherapy regimens for aggressive breast cancer subtypes .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties. Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds candidates for treating inflammatory diseases .

Antimicrobial Activity

Antimicrobial studies reveal that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (mg/mL)Target Organism
This compound0.0039 - 0.025S. aureus, E. coli
Other Pyrazole DerivativesVariesVarious Bacterial Strains

The biological activities of pyrazole derivatives can be attributed to their ability to interact with specific molecular targets:

  • Inhibition of Kinases: Many pyrazole compounds act as inhibitors of kinases involved in cancer progression, such as BRAF(V600E) and EGFR.
  • Modulation of Inflammatory Pathways: By inhibiting COX enzymes, these compounds reduce the synthesis of prostaglandins, which play a critical role in inflammation.
  • Disruption of Bacterial Cell Walls: The antimicrobial action is likely due to structural interference with bacterial cell wall synthesis or function.

Q & A

Q. What are the standard synthesis protocols for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride?

The synthesis typically involves condensation reactions between 4-methylpyrazole derivatives and piperidine precursors under acidic conditions. Key steps include:

  • Step 1 : Alkylation of 4-methylpyrazole with a chloromethyl-piperidine derivative.
  • Step 2 : Hydrochloride salt formation via treatment with hydrogen chloride.
  • Purification : Recrystallization or column chromatography to isolate the dihydrochloride form. Characterization methods like NMR, mass spectrometry, and X-ray crystallography are critical for verifying purity and structure .

Q. Which biological targets are associated with this compound?

The compound interacts with receptors such as serotonin (5-HT) and dopamine transporters due to its pyrazole and piperidine moieties. Studies suggest affinity for:

  • GPCRs : Modulation of G-protein-coupled receptors linked to neurological pathways.
  • Enzymes : Inhibition of monoamine oxidases (MAOs) and cytochrome P450 isoforms. These interactions are inferred from structural analogs and competitive binding assays .

Q. What are the recommended protocols for assessing its stability under varying environmental conditions?

Stability studies should evaluate:

  • pH Sensitivity : Use buffered solutions (pH 2–9) to monitor degradation via HPLC.
  • Thermal Stability : Accelerated aging tests at 40°C, 60°C, and 80°C over 30 days.
  • Light Exposure : Photostability under UV/visible light per ICH guidelines. Data from such studies inform storage conditions (e.g., desiccated, 4°C) .

Advanced Research Questions

Q. How can computational methods optimize reaction yields during synthesis?

Quantum chemical calculations (e.g., DFT) and AI-driven synthesis planning (e.g., ICReDD’s reaction path search) predict optimal conditions:

  • Reagent Selection : Hydrogen peroxide for oxidation or sodium borohydride for reduction.
  • Temperature/Pressure : Simulations identify energy minima for reaction efficiency. These tools reduce trial-and-error experimentation and improve scalability .

Q. How do structural modifications to the pyrazole ring alter pharmacological activity?

Substitutions at the 4-methyl group (e.g., methoxy, chloro) impact:

  • Lipophilicity : Methoxy groups increase solubility but reduce blood-brain barrier penetration.
  • Receptor Binding : Chloro analogs show enhanced MAO-B inhibition (IC₅₀ = 12 nM vs. 45 nM for methyl). Comparative studies with analogs like 4-(4-methoxy-1H-pyrazol-1-yl)piperidine highlight structure-activity relationships .

Q. What experimental strategies resolve discrepancies in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

  • Standardized Assays : Use isogenic cell lines and validated protocols (e.g., MTT for cytotoxicity).
  • Environmental Controls : Monitor pH, temperature, and solvent effects rigorously. Meta-analyses of published data can identify confounding variables .

Methodological Design Questions

Q. How to design in vivo studies to evaluate its neuropharmacological effects?

  • Model Selection : Rodent models (e.g., Morris water maze for cognitive effects).
  • Dosing Regimens : Acute vs. chronic administration, with pharmacokinetic profiling.
  • Endpoint Analysis : Behavioral assays combined with post-mortem histochemistry. Safety margins must be established using toxicokinetic data from prior in vitro studies .

Q. What computational models predict its metabolic fate and toxicity?

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate absorption, distribution, and CYP450 interactions.
  • ToxCast Data : Leverage EPA’s ToxCast database for high-throughput toxicity screening. These models prioritize in vitro testing for hepatotoxicity and cardiotoxicity .

Data Analysis & Contradiction Management

Q. How to address variability in reported IC₅₀ values across studies?

  • Normalization : Express activity relative to positive controls (e.g., clorgyline for MAO-A).
  • Cross-Validation : Replicate experiments using identical reagents and protocols.
  • Meta-Regression : Statistically adjust for covariates like assay type (fluorometric vs. radiometric) .

Q. What analytical techniques elucidate its reaction mechanisms with biological targets?

  • NMR Titration : Track chemical shift changes to map binding sites.
  • Molecular Dynamics (MD) : Simulate ligand-receptor docking over microsecond timescales.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Structural & Functional Comparisons

Q. How does its activity compare to triazole-containing analogs (e.g., 4-(4-methyltriazol-3-yl)piperidine)?

  • Potency : Triazole analogs exhibit higher MAO-B inhibition (2-fold increase) but lower solubility.
  • Selectivity : Pyrazole derivatives show broader GPCR modulation, while triazoles target kinases.
    Structural comparisons via X-ray crystallography reveal divergent binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.